![molecular formula C18H26ClN3O3 B2619102 N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953199-62-7](/img/structure/B2619102.png)
N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as BZP-OXA, is a compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of oxalamides, which are known for their versatile chemical properties and biological activities.
Scientific Research Applications
- Role of the Compound : N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for creating complex molecules .
- Compound Role : N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo protodeboronation, leading to alkene hydromethylation. This transformation follows a radical approach and results in anti-Markovnikov selectivity .
- Applications : Scientists explore its potential as a scaffold for drug development. Recent advances involve designing and evaluating novel drugs containing piperidine motifs .
Suzuki–Miyaura Coupling
Hydromethylation via Protodeboronation
Drug Discovery and Piperidine Moiety
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-25-11-10-22-8-6-14(7-9-22)12-20-17(23)18(24)21-13-15-4-2-3-5-16(15)19/h2-5,14H,6-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGUFHBVMSLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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